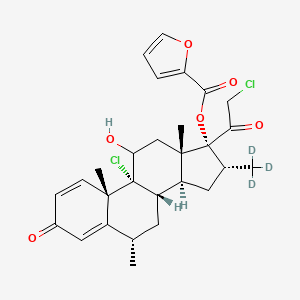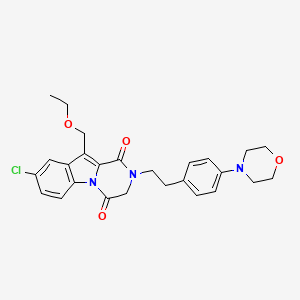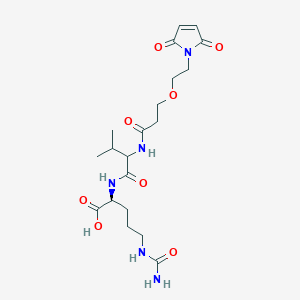
Mal-PEG1-Val-Cit-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-PEG1-Val-Cit-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound consists of a maleimide group, a polyethylene glycol (PEG) spacer, and a valine-citrulline (Val-Cit) dipeptide. The Val-Cit dipeptide is specifically cleaved by the enzyme cathepsin B, which is present in the lysosome, ensuring that the ADC payload is released only within the target cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG1-Val-Cit-OH involves several steps:
Formation of the Maleimide Group: The maleimide group is synthesized through a reaction between maleic anhydride and an amine.
PEG Spacer Attachment: The PEG spacer is attached to the maleimide group through a nucleophilic substitution reaction.
Val-Cit Dipeptide Addition: The Val-Cit dipeptide is synthesized separately and then conjugated to the PEG spacer through a peptide bond formation reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the maleimide group, PEG spacer, and Val-Cit dipeptide.
Purification and Quality Control: Purification of the intermediates and final product using techniques such as chromatography and crystallization.
Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures
Chemical Reactions Analysis
Types of Reactions
Mal-PEG1-Val-Cit-OH undergoes several types of reactions:
Cleavage by Cathepsin B: The Val-Cit dipeptide is specifically cleaved by cathepsin B, releasing the ADC payload within the lysosome.
Deprotection of the Boc Group: The Boc group can be deprotected under acidic conditions to generate a free amine group
Common Reagents and Conditions
Cathepsin B: Used for the specific cleavage of the Val-Cit dipeptide.
Acidic Conditions: Used for the deprotection of the Boc group
Major Products Formed
Free Amine Group: Formed after the deprotection of the Boc group.
Released ADC Payload: Formed after the cleavage of the Val-Cit dipeptide by cathepsin B
Scientific Research Applications
Mal-PEG1-Val-Cit-OH has several scientific research applications:
Chemistry: Used as a cleavable linker in the synthesis of ADCs.
Biology: Employed in targeted drug delivery systems to ensure the release of therapeutic agents within specific cells.
Medicine: Utilized in the development of cancer therapies, where it helps in delivering cytotoxic drugs directly to cancer cells.
Industry: Applied in the production of ADCs for pharmaceutical companies .
Mechanism of Action
Mal-PEG1-Val-Cit-OH exerts its effects through the following mechanism:
Targeting: The maleimide group targets thiol groups in cysteine residues of proteins.
Cleavage: The Val-Cit dipeptide is cleaved by cathepsin B within the lysosome.
Release: The cleavage releases the ADC payload within the target cell, ensuring localized therapeutic effects
Comparison with Similar Compounds
Similar Compounds
Mal-PEG1-Val-Cit-PABC-OH: Another cleavable linker used in ADC synthesis.
Mal-PEG2-Val-Cit-PAB-OH: A similar compound with an additional PEG unit
Uniqueness
Mal-PEG1-Val-Cit-OH is unique due to its specific cleavage by cathepsin B and its ability to release the ADC payload only within the target cell. This specificity ensures minimal off-target effects and enhances the therapeutic efficacy of ADCs .
Properties
Molecular Formula |
C20H31N5O8 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(2S)-5-(carbamoylamino)-2-[[2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H31N5O8/c1-12(2)17(18(29)23-13(19(30)31)4-3-8-22-20(21)32)24-14(26)7-10-33-11-9-25-15(27)5-6-16(25)28/h5-6,12-13,17H,3-4,7-11H2,1-2H3,(H,23,29)(H,24,26)(H,30,31)(H3,21,22,32)/t13-,17?/m0/s1 |
InChI Key |
SKWRAPKHBJCLFL-CWQZNGJJSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCOCCN1C(=O)C=CC1=O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


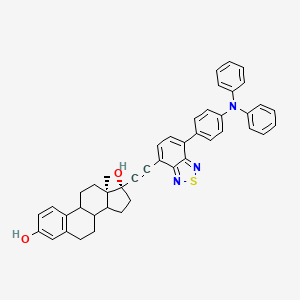
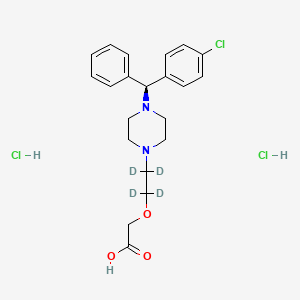
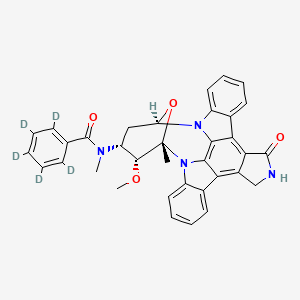
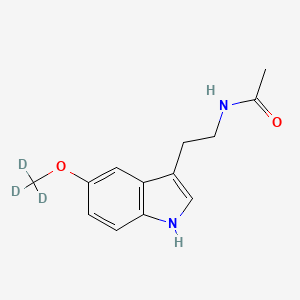
![1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-ol](/img/structure/B12423353.png)
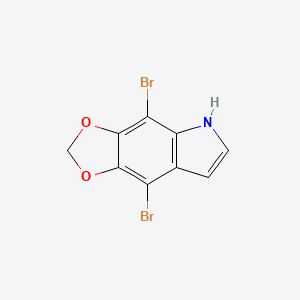
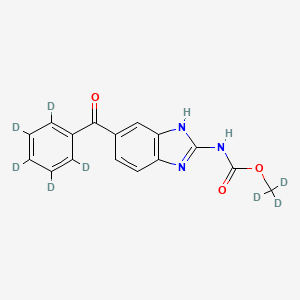
![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)
![(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12423375.png)
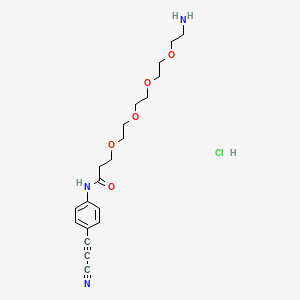
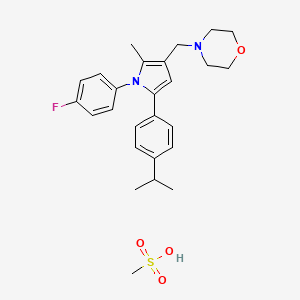
![bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate](/img/structure/B12423385.png)
